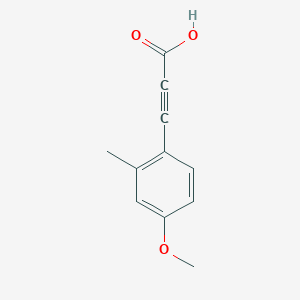

3-(4-Methoxy-2-methylphenyl)propiolic acid

Description

Properties

Molecular Formula |

C11H10O3 |

|---|---|

Molecular Weight |

190.19 g/mol |

IUPAC Name |

3-(4-methoxy-2-methylphenyl)prop-2-ynoic acid |

InChI |

InChI=1S/C11H10O3/c1-8-7-10(14-2)5-3-9(8)4-6-11(12)13/h3,5,7H,1-2H3,(H,12,13) |

InChI Key |

VCGAOHZAYVEDMO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C#CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-2-methylphenyl)propiolic acid typically involves the following steps:

Starting Material: The synthesis begins with 4-methoxy-2-methylbenzaldehyde.

Formation of Propiolic Acid Derivative: The aldehyde undergoes a series of reactions, including the formation of an alkyne group through the use of reagents such as sodium acetylide.

Final Product: The resulting compound is then subjected to oxidation reactions to yield 3-(4-Methoxy-2-methylphenyl)propiolic acid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Esterification

The compound undergoes esterification when reacted with alcohols in the presence of acid catalysts like sulfuric acid. For example, propiolic acid derivatives can react with ethanol to form ethyl esters under dry conditions . While specific data for the methoxy/methyl-substituted derivative is not explicitly detailed, analogous reactions suggest similar reactivity patterns due to the carboxylic acid group.

Reaction Overview

-

Reagents : Alcohols (e.g., ethanol), acid catalyst (e.g., sulfuric acid)

-

Conditions : Dry conditions, typically at elevated temperatures

-

Product : Corresponding ester (e.g., ethyl ester)

Decarboxylation

Although not explicitly studied for this derivative in the provided sources, decarboxylation is a well-known reaction for propiolic acids. This typically occurs under thermal or catalytic conditions, leading to the loss of CO₂ and formation of alkynes. For example, propiolic acid derivatives may undergo decarboxylation to yield terminal alkynes.

Comparative Analysis of Reaction Conditions

While direct experimental data for this specific compound is limited in the provided sources, insights from analogous systems highlight the role of catalysts and reaction conditions. For instance, sulfuric acid effectively catalyzes esterification , while ultrasound or ball milling enhances reaction rates in related carboxylation processes .

Scientific Research Applications

3-(4-Methoxy-2-methylphenyl)propiolic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-2-methylphenyl)propiolic acid depends on its specific application. In biological systems, it may interact with enzymes or proteins, altering their activity. The methoxy and methyl groups can influence the compound’s binding affinity and specificity for molecular targets.

Comparison with Similar Compounds

Research Findings and Implications

However, steric interactions from the ortho-methyl group require further study .

Catalyst Compatibility: Nickel catalysts tolerate diverse substituents, while palladium systems favor EDG-rich substrates .

Applications in Synthesis: Bromo- and chloro-substituted analogs are preferred for sequential functionalization, whereas EDG-rich derivatives (e.g., methoxy) may excel in one-pot reactions .

Biological Activity

3-(4-Methoxy-2-methylphenyl)propiolic acid is an organic compound that has garnered interest for its potential biological activities, particularly in the context of medicinal chemistry. This article provides a detailed overview of its biological activity, including synthetic routes, structural comparisons, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-(4-Methoxy-2-methylphenyl)propiolic acid is CHO, with a molecular weight of approximately 190.2 g/mol. The compound features a propiolic acid functional group attached to a phenyl ring that has a methoxy group (–OCH) and a methyl group (–CH) in the para and ortho positions, respectively. Its melting point ranges from 98 to 99 °C, indicating its solid state at room temperature.

Synthetic Routes

Several synthetic methods can be employed to produce 3-(4-Methoxy-2-methylphenyl)propiolic acid. These methods often involve the modification of existing phenolic compounds to introduce the propiolic acid moiety while preserving the unique methoxy and methyl substituents.

Enzyme Interaction Studies

The interaction of 3-(4-Methoxy-2-methylphenyl)propiolic acid with cytochrome P450 enzymes has been explored. It was found that related compounds such as 3-(4-Methoxyphenyl)propionic acid exhibited varying degrees of binding affinity with CYP199A4, which is crucial for drug metabolism. The binding affinity was quantified using dissociation constants (Kd), revealing that structural modifications significantly impact enzyme interactions .

Comparative Analysis

The following table summarizes the structural comparisons of 3-(4-Methoxy-2-methylphenyl)propiolic acid with similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-(4-Methoxyphenyl)propionic acid | CHO | Lacks the methyl group at the ortho position |

| 3-(4-Chlorophenyl)propionic acid | CHClO | Contains a chlorine substituent instead of methoxy |

| 3-(4-Bromophenyl)propionic acid | CHBrO | Contains a bromine substituent |

| 3-(4-Hydroxyphenyl)propionic acid | CHO | Contains a hydroxyl group instead of methoxy |

| 3-(3,5-Dimethylphenyl)propanoic acid | CHO | Has additional methyl groups on the phenyl ring |

The unique arrangement of substituents in 3-(4-Methoxy-2-methylphenyl)propiolic acid may enhance its solubility and reactivity compared to other similar compounds, potentially influencing its biological activity.

Case Studies and Research Findings

Recent studies have explored various aspects of compounds related to 3-(4-Methoxy-2-methylphenyl)propiolic acid:

- Oxidative Demethylation Studies : Research indicated that oxidative demethylation significantly enhances the activity of certain phenolic acids when interacting with cytochrome P450 enzymes, suggesting that metabolic activation could play a role in their biological efficacy .

- Antioxidant Properties : Some derivatives have been studied for their antioxidant capabilities, which are crucial in combating oxidative stress-related diseases. The structural features of these compounds may contribute to their ability to scavenge free radicals effectively .

- Neuroprotective Effects : Related compounds have shown promise in neuroprotective roles by inhibiting acetylcholinesterase (AChE), which is vital for neurodegenerative disease management. This suggests that further investigation into the neuroprotective potential of 3-(4-Methoxy-2-methylphenyl)propiolic acid could yield valuable insights .

Q & A

Q. What are the established synthetic routes for 3-(4-Methoxy-2-methylphenyl)propiolic acid, and what reaction conditions are optimal?

The compound can be synthesized via palladium-catalyzed coupling reactions or acid-catalyzed cyclization. For example, 3-(4-methoxyphenyl)propiolic acid derivatives are synthesized using N-tboc-protected intermediates and purified via chromatography (CH₂Cl₂/MeOH solvent systems) . Reaction conditions typically involve 12-hour reflux under inert atmospheres, with yields exceeding 99% in some cases. Key reagents include propiolic acid precursors and catalysts like palladium on charcoal .

Q. Which spectroscopic and analytical methods are recommended for characterizing this compound?

Characterization relies on:

- Mass spectrometry (ESI-MS, HRMS) for molecular weight confirmation.

- NMR spectroscopy (¹H, ¹³C) to resolve aromatic protons (δ 6.8–7.2 ppm) and methoxy/methyl groups (δ 3.8–2.4 ppm).

- IR spectroscopy to identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and alkyne (C≡C stretch ~2100 cm⁻¹) functional groups . Purity (>99.5%) is validated via HPLC and elemental analysis .

Q. What safety protocols should be followed when handling this compound?

- Use engineering controls (fume hoods) to limit airborne exposure.

- Wear PPE (gloves, lab coats) to prevent skin contact, as absorption can increase toxicity .

- Avoid ingestion/inhalation; wash hands after handling and before eating .

- Store in labeled, airtight containers away from oxidizers .

Advanced Research Questions

Q. How do substituents (e.g., 4-methoxy vs. 2-methyl) influence electronic properties and reactivity?

The 4-methoxy group enhances electron density on the phenyl ring, facilitating electrophilic substitution, while the 2-methyl group introduces steric hindrance, altering reaction kinetics. Comparative studies of 3-(4-methoxyphenyl)propiolic acid (MW 180.20 g/mol ) and halogenated analogs (e.g., 3-(4-chlorophenyl)propiolic acid) reveal substituent-dependent shifts in dipole moments and dielectric constants .

Q. Can this compound serve as a precursor for nicotinic acetylcholine receptor (nAChR) ligands?

Yes. Derivatives like 3-(4-methoxyphenyl)propiolic acid are key intermediates in synthesizing diazabicyclononane scaffolds. For example, coupling with 3,7-diazabicyclo[3.3.1]nonane yields subtype-selective nAChR ligands, confirmed via HRMS and X-ray crystallography . Optimized conditions include 4-hour deprotection of N-tboc groups and salt formation (e.g., fumaric acid) for improved solubility .

Q. What role do phase transitions play in its dielectric or antiferroelectric applications?

Analogous compounds (e.g., 3-(4-chlorophenyl)propiolic acid) exhibit antiferroelectric phase transitions under thermal stress, enabling high polarization (>15 mC cm⁻²) in dielectric materials . For 3-(4-methoxy-2-methylphenyl)propiolic acid, computational modeling (DFT) predicts similar behavior, with methyl groups potentially stabilizing polar phases. Experimental validation requires temperature-dependent XRD and dielectric loss measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.